molecular formula C17H16N2S B5746115 5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine

5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B5746115
M. Wt: 280.4 g/mol
InChI Key: ZTWIJEFXJMYUFA-UHFFFAOYSA-N
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Description

5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their wide range of biological activities and are often found in various pharmaceuticals and agrochemicals

Properties

IUPAC Name

5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-12-8-10-15(11-9-12)18-17-19-16(13(2)20-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWIJEFXJMYUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated thiazoles or substituted aromatic rings.

Scientific Research Applications

5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but it often involves modulation of signaling pathways related to inflammation, cell proliferation, or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • N-(3-Amino-4-methylphenyl)benzamide
  • Ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate

Uniqueness

5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine stands out due to its unique thiazole ring structure, which imparts specific electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in drug design or material science .

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